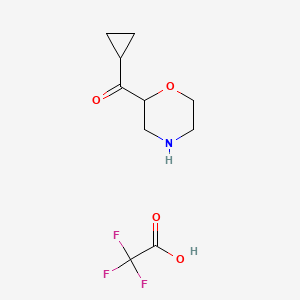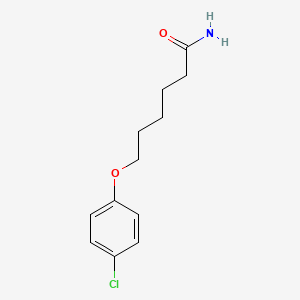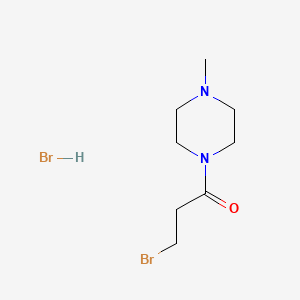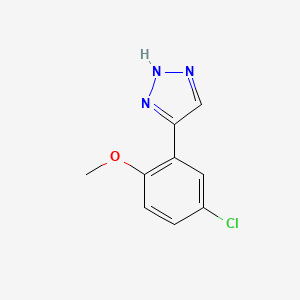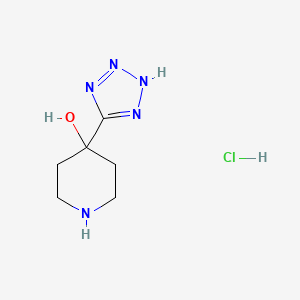
1,1-Dimethoxysilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxysilinane: is an organosilicon compound with the molecular formula C3H10O2Si . It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor for various silicon-based materials. The compound is known for its reactivity and versatility in forming silicon-oxygen bonds, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.
Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .
Comparison with Similar Compounds
Dimethyldiethoxysilane: This compound is similar to 1,1-dimethoxysilinane but contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Another similar compound, trimethoxysilane, contains three methoxy groups and is used in the synthesis of silanes and siloxanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable silicon-oxygen bonds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
18141-41-8 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1,1-dimethoxysilinane |
InChI |
InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
PRJORQHABDGVIA-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCCC1)OC |
Canonical SMILES |
CO[Si]1(CCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)
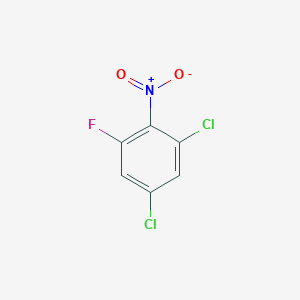
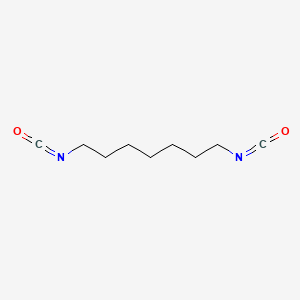
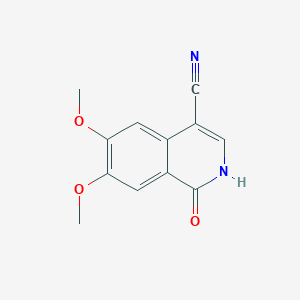
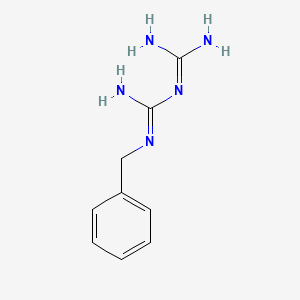
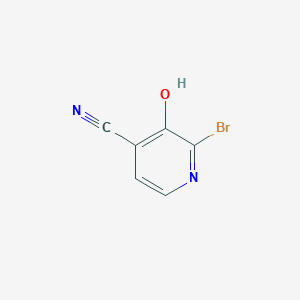
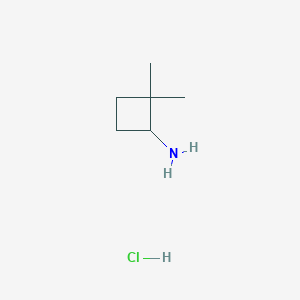
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)
![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)
